molecular formula C8H4N2OS B1645712 2-Isocyanato-1,3-benzothiazole

2-Isocyanato-1,3-benzothiazole

Cat. No.: B1645712
M. Wt: 176.2 g/mol
InChI Key: LEUUBUNWWVJLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanato-1,3-benzothiazole (C₈H₄N₂OS) is a heterocyclic compound featuring a benzothiazole core substituted with an isocyanate (-NCO) group at the 2-position. The isocyanate functional group confers high reactivity, making this compound a valuable intermediate in organic synthesis, particularly for generating ureas, carbamates, and other derivatives through nucleophilic addition reactions. Applications of this compound are inferred from its structural analogs, such as its use in drug development (e.g., ureas in osteoporosis therapeutics ) and agrochemicals.

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.2 g/mol

IUPAC Name

2-isocyanato-1,3-benzothiazole

InChI

InChI=1S/C8H4N2OS/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h1-4H

InChI Key

LEUUBUNWWVJLSX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)N=C=O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Reactivity

The reactivity and functional versatility of 2-isocyanato-1,3-benzothiazole are compared to related benzothiazole derivatives (Table 1):

Compound Substituent Key Reactivity Reference
2-Amino-1,3-benzothiazole -NH₂ Undergoes alkylation with α-iodoketones; forms salts for heterocyclic synthesis
2-Mercapto-1,3-benzothiazole -SH Participates in thiol-ene reactions; antimicrobial activity against pathogens
2-Methylsulfanyl-1,3-benzothiazole -SMe Stable sulfur-containing derivative; detected in volatiles analysis
2-(Thiocyanatomethylthio)-1,3-benzothiazole -SCN and -SMe Used in pesticide formulations; regulated for environmental safety
This compound -NCO Reacts with amines/alcohols to form ureas/carbamates; potential drug intermediate
  • Reactivity Insights: The -NCO group in this compound enables rapid coupling with nucleophiles (e.g., amines), contrasting with the -NH₂ group in 2-amino derivatives, which requires catalysts for alkylation . Compared to sulfur-containing analogs (e.g., -SH or -SMe), the -NCO group offers broader utility in polymer and pharmaceutical synthesis due to its electrophilicity .

Physical Properties

Property 2-Amino-1,3-benzothiazole 2-Mercapto-1,3-benzothiazole This compound
Molecular Formula C₇H₆N₂S C₇H₅N₂S₂ C₈H₄N₂OS
Molecular Weight (g/mol) 166.21 181.26 192.20
Solubility Slightly soluble in water Insoluble in water Likely hydrophobic
Melting Point ~140–145°C (literature) ~180°C (decomposes) Not reported
  • Key Observations :
    • The isocyanate derivative has a higher molecular weight due to the -NCO group but shares low water solubility with sulfur-substituted analogs .

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